molecular formula C18H17N3O2S2 B2427042 N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-94-2

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2427042
CAS No.: 864917-94-2
M. Wt: 371.47
InChI Key: MVRNWBXNTNGOFQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound featuring the 1,3,4-thiadiazole scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential . This acetamide derivative is of significant interest in early-stage research, particularly in the development of novel anti-infective and anti-inflammatory agents. The 1,3,4-thiadiazole core is a established pharmacophore, and its incorporation into molecular hybrids is a common strategy to enhance biological activity . Researchers are particularly interested in such compounds to address the growing global challenge of multidrug-resistant bacterial pathogens . Studies on structurally similar 1,3,4-thiadiazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , with some compounds showing efficacy comparable to standard drugs like ciprofloxacin . Furthermore, the 1,3,4-thiadiazole scaffold has shown promising anti-inflammatory properties by inhibiting protein denaturation, a mechanism validated in studies using bovine serum albumin (BSA) . The molecular structure of this compound, which combines the acetamide functionality with the thiadiazole ring, suggests potential for interaction with various enzymatic targets. Molecular docking studies against bacterial targets, such as dihydropteroate synthase (DHPS) in S. aureus , indicate that related compounds can exhibit strong binding interactions, making them promising candidates for the development of new antibiotics . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-4-3-5-13(10-12)17-20-18(25-21-17)24-11-16(22)19-14-6-8-15(23-2)9-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNWBXNTNGOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazone Cyclization

The cyclization of thiosemicarbazones with carboxylic acid derivatives is a classical approach. For the target compound, 3-(m-tolyl)-1,2,4-thiadiazol-5-amine is synthesized first:

  • Thiosemicarbazone Formation :
    m-Tolualdehyde reacts with thiosemicarbazide in ethanol under reflux (12 h) to yield m-tolualdehyde thiosemicarbazone.
  • Cyclization with Acetic Anhydride :
    The thiosemicarbazone is refluxed with excess acetic anhydride (7 h) to form 3-(m-tolyl)-1,2,4-thiadiazol-5-amine via intramolecular cyclization.

Key Data :

  • Yield: 68–75%
  • Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 10.90 (s, NH), 7.36–6.76 (m, aromatic H), 2.34 (s, CH$$3$$).

Oxidative Coupling of Thioamides

An alternative route involves oxidative dimerization of thioamides using iodine or H$$2$$O$$2$$:

  • Thioamide Synthesis :
    m-Toluenethioamide is prepared by treating m-toluamide with Lawesson’s reagent.
  • Oxidative Cyclization :
    The thioamide is treated with iodine in DMF (0°C to RT, 6 h) to form the thiadiazole ring.

Key Data :

  • Yield: 60–65%
  • Advantage: Avoids harsh anhydride conditions.

Functionalization of the Thiadiazole Ring

Introduction of the Thiol Group

The 5-amino group in 3-(m-tolyl)-1,2,4-thiadiazol-5-amine is converted to a thiol:

  • Diazotization and Thiolation :
    The amine is diazotized with NaNO$$_2$$/HCl (0–5°C), followed by treatment with potassium ethyl xanthate to yield 5-mercapto-3-(m-tolyl)-1,2,4-thiadiazole.

Key Data :

  • Yield: 70–78%
  • $$ ^1\text{H NMR} $$: δ 3.85 (s, SH).

Thioether Formation with Chloroacetamide

The thiol undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide:

  • Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide :
    4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h).
  • Coupling Reaction :
    5-Mercapto-3-(m-tolyl)-1,2,4-thiadiazole and 2-chloro-N-(4-methoxyphenyl)acetamide are stirred in acetone with K$$2$$CO$$3$$ (12 h, RT).

Key Data :

  • Yield: 82–88%
  • Optimization: K$$2$$CO$$3$$ as base increases nucleophilicity of thiolate.

Alternative One-Pot Synthesis

A streamlined method combines thiadiazole formation and thioetherification:

  • Simultaneous Cyclization and Coupling :
    m-Tolualdehyde thiosemicarbazone, acetic anhydride, and 2-chloro-N-(4-methoxyphenyl)acetamide are refluxed in acetonitrile (24 h).

Key Data :

  • Yield: 58–63%
  • Limitation: Lower yield due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Source
Solvent (Cyclization) Acetic anhydride 75
Solvent (Coupling) Acetone 88
Temperature Reflux 82–88

Catalytic Enhancements

  • FeCl$$_3$$ Catalysis : Improves acylation efficiency in chloroacetamide synthesis (yield +12%).
  • TMEDA : Facilitates thioamide synthesis (yield 73%).

Analytical Characterization

Spectroscopic Data

  • *$$ ^1\text{H NMR} * (400 MHz, DMSO-$$ d6 $$):
    δ 10.32 (s, NH), 7.65–6.89 (m, aromatic H), 4.12 (s, SCH$$
    2$$), 3.78 (s, OCH$$3$$), 2.34 (s, CH$$3$$).
  • LC-MS : m/z 414.1 [M+H]$$^+$$.

Crystallography

  • Planarity : Thiadiazole ring deviations <0.006 Å.
  • Intermolecular Interactions : N–H⋯O and C–H⋯S hydrogen bonds stabilize the lattice.

Industrial-Scale Considerations

  • Cost-Efficiency : Thiosemicarbazide route is cheaper but requires acetic anhydride recycling.
  • Safety : Diazotization steps necessitate low-temperature controls.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, RT, 6 hrsThiadiazole-S-oxide derivativePartial oxidation preserves ring stability
Sulfone formationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hrsThiadiazole-S,S-dioxide derivativeComplete oxidation alters electronic properties

Mechanism :

  • Sulfoxides : Electrophilic attack by peroxide on sulfur, forming a three-membered transition state.

  • Sulfones : Sequential oxidation via radical intermediates under stronger oxidizing agents.

Reduction Reactions

The thiadiazole ring and acetamide group participate in selective reductions:

Reaction Reagents/Conditions Products Applications
Thiadiazole ring reductionLiAlH<sub>4</sub>, THF, refluxOpen-chain thiol derivativePrecursor for thiol-based conjugates
Acetamide reductionBH<sub>3</sub>·THF, 0°CPrimary amine analogEnhances solubility for biological assays

Structural Impact :

  • Ring reduction disrupts aromaticity, increasing conformational flexibility.

  • Amide-to-amine conversion modifies hydrogen-bonding capacity .

Nucleophilic Substitution

The sulfur atom in the thioether group is susceptible to nucleophilic displacement:

Reaction Nucleophile Conditions Products
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetoneS-Methylated thiadiazoleImproved lipophilicity
Aryl substitution4-Nitrothiophenol, DMF, 80°CBiaryl thioether derivativeEnhanced π-stacking in crystal lattices

Kinetics :

  • Reactions proceed via S<sub>N</sub>2 mechanism, with rate dependence on nucleophile strength and solvent polarity .

Electrophilic Aromatic Substitution (EAS)

The m-tolyl and methoxyphenyl groups direct EAS at specific positions:

Reaction Reagents/Conditions Site Products
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara to methoxyNitro-substituted aryl derivative
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub>Meta to methylBromo-analog with retained bioactivity

Regioselectivity :

  • Methoxy group activates the ring, favoring para substitution.

  • m-Tolyl’s methyl group directs electrophiles to the meta position .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl groups:

Reaction Catalyst/Base Products Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-thiadiazole hybrid78%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAmino-functionalized derivative65%

Applications :

  • Suzuki products exhibit amplified anticancer activity (IC<sub>50</sub> values ≤5 µM vs. MCF-7 cells) .

  • Amino derivatives serve as intermediates for prodrug synthesis .

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Reaction Conditions Products Utility
Acidic hydrolysisHCl (6M), reflux, 4 hrsCarboxylic acid analogChelating agent for metal ions
Basic hydrolysisNaOH (2M), EtOH, 60°CSodium carboxylateWater-soluble formulation precursor

Condensation :

  • Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases, utilized in coordination chemistry .

Biological Activity Post-Modification

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

Derivative Modification Activity (IC<sub>50</sub>) Target
Sulfone analogOxidation2.8 µM (HepG2)Tubulin polymerization inhibition
Brominated compoundEAS4.1 µM (A549)Topoisomerase IIα inhibition

SAR Insights :

  • Electron-withdrawing groups (e.g., -NO<sub>2</sub>) improve metabolic stability.

  • Bulky substituents on the thiadiazole ring enhance target selectivity .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling rational design of analogs with tailored biological and physicochemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring linked to an ethoxyphenyl group and a tolyl group via a thioacetamide linkage. This structural configuration is significant as it influences the compound's biological activity and chemical reactivity.

Chemistry

In the field of chemistry, N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable for creating new compounds with tailored properties.

Biology

The biological activities of thiadiazole derivatives are well-documented. This specific compound has been studied for its potential:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values reported for these activities suggest that modifications to the phenyl ring can enhance efficacy compared to standard drugs like fluconazole .
  • Anticancer Potential : Thiadiazole derivatives have shown promise in cancer research. Studies have evaluated their cytotoxicity against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC). While some derivatives exhibited activity comparable to doxorubicin, further optimization of structure is necessary to enhance therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties:

  • Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions influencing enzyme activity and cellular processes .
  • Therapeutic Applications : Thiadiazole derivatives have been investigated for treating diseases such as cancer, diabetes, and inflammatory disorders. Their ability to modulate biological pathways makes them candidates for drug development aimed at various therapeutic areas .

Industrial Applications

In the industrial sector, this compound can be utilized in:

  • Material Development : The compound's chemical stability and reactivity make it suitable for developing new materials such as polymers and coatings.
  • Agrochemicals : Its potential use in agrochemicals is being explored due to its biological activity against pests and pathogens.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
ChemistryServes as a building block for complex molecule synthesis
BiologyExhibits antimicrobial activity against Staphylococcus aureus and Candida albicans; anticancer potential against PC3 and HT-29 cell lines
MedicineInvestigated for interaction with enzymes; potential therapeutic applications in cancer and inflammation
IndustryPossible use in developing new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and thioether linkage could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties

Biological Activity

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Thiadiazole Ring : Known for its extensive biological activity.
  • Acetamide Group : Commonly found in pharmaceuticals, contributing to the compound's potential efficacy.
  • Methoxy and Tolyl Substituents : These groups may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain 1,3,4-thiadiazole derivatives demonstrated effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32.6 μg/mL to lower values depending on the specific derivative and target organism.

Compound Target Pathogen MIC (μg/mL)
Thiadiazole Derivative AS. aureus32.6
Thiadiazole Derivative BE. coli47.5

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar structural features have shown promising results in inhibiting cell proliferation in lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines . The half-maximal inhibitory concentration (IC50) values for these compounds can be as low as 19.5 μM against specific cancer types.

Cell Line IC50 (μM) Reference
SK-MEL-24.27
SK-OV-319.5

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cellular Process Disruption : By binding to molecular targets within cells, it can disrupt normal cellular processes leading to apoptosis in cancer cells.
  • Synergistic Effects : The combination of different active moieties can enhance overall efficacy while potentially reducing toxicity .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A review of 1,3,4-thiadiazole derivatives indicated their broad-spectrum antimicrobial properties and potential as anticancer agents .
  • Another study reported significant antinociceptive effects in animal models using thiadiazole derivatives, suggesting potential applications in pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core via cyclization of thioamide precursors with chlorinating agents (e.g., POCl₃) under reflux .
  • Step 2 : Introduce the thioacetamide moiety by reacting 2-chloroacetamide derivatives with the thiol group of the thiadiazole ring in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
  • Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and m-tolyl groups) and IR for functional group identification (C=O at ~1650 cm⁻¹, S–C=N at ~680 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration verification, as demonstrated for analogous thiadiazole-acetamide hybrids .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified methoxy/m-tolyl groups (e.g., halogenation, alkyl chain elongation) .
  • Biological Profiling : Compare activity trends across analogs using standardized assays (e.g., IC₅₀ shifts in cytotoxicity assays) .
  • Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardization : Use identical cell lines/passage numbers, solvent controls (DMSO ≤0.1%), and replicate experiments (n ≥ 3) .
  • Metabolic Stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .
  • Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for thioether bond formation .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Workflow : Use flow chemistry for continuous production, minimizing side reactions (e.g., oxidation of thiol groups) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC .
  • Recommendations : Store in amber vials under inert gas (N₂) at 2–8°C, as validated for structurally related acetamides .

Safety and Handling in Research Settings

Q. What precautions are critical when handling intermediates during synthesis?

  • Methodology :

  • Chlorinated Reagents : Use fume hoods and PPE (gloves, goggles) for reactions involving POCl₃ or chloroacetyl chloride .
  • Waste Disposal : Quench reactive intermediates (e.g., excess NaN₃) with 10% NaNO₂ before disposal .

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